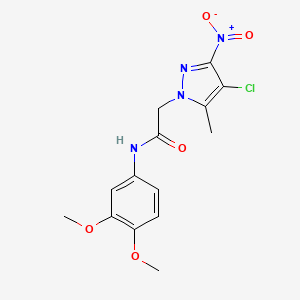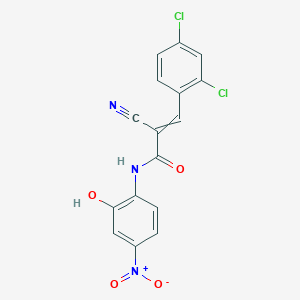![molecular formula C8H20ClN3O B2481213 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride CAS No. 2402829-62-1](/img/structure/B2481213.png)
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is a useful research compound. Its molecular formula is C8H20ClN3O and its molecular weight is 209.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Potential Antidepressant Agents
Research has identified that analogues of compounds structurally similar to "3-[3-(Dimethylamino)propyl]-1,1-dimethylurea; hydrochloride" exhibit potent reserpine-prevention activity, suggesting potential as antidepressant agents. Notably, some of these analogues have been evaluated for their ability to cause peripheral anticholinergic effects, showing markedly less activity than imipramine, a common antidepressant. This indicates a promising direction for the development of antidepressants with reduced side effects (Clark et al., 1979).
Generation of Structurally Diverse Libraries
Another application involves the use of derivatives of "3-[3-(Dimethylamino)propyl]-1,1-dimethylurea; hydrochloride" in generating structurally diverse compound libraries. These compounds have been employed in alkylation and ring closure reactions to produce a wide range of structures, including dithiocarbamates, thioethers, and various cyclic compounds. Such libraries are valuable for drug discovery and development processes (Roman, 2013).
Nonlinear Optical Properties
Compounds related to "3-[3-(Dimethylamino)propyl]-1,1-dimethylurea; hydrochloride" have also been studied for their nonlinear optical properties, which are crucial for optical device applications. Specifically, a synthesized derivative demonstrated a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, highlighting its potential in optical limiting technologies (Rahulan et al., 2014).
Catalyst for Acylation Reactions
Furthermore, certain hydrochloride salts of N,N-dimethylamino compounds have been used as recyclable catalysts for the acylation of alcohols and phenols under base-free conditions. The detailed investigation of the reaction mechanism provided insights into the efficient and environmentally friendly synthesis of acylated products, essential in pharmaceutical and chemical manufacturing (Liu et al., 2014).
Novel Building Blocks for Synthesis
Compounds structurally related to "3-[3-(Dimethylamino)propyl]-1,1-dimethylurea; hydrochloride" have served as new building blocks for the synthesis of complex molecules, including formylated purine isosteres and fused α-(Formyl)pyridines. These molecules have significant implications in medicinal chemistry, offering pathways to novel therapeutic agents (Iaroshenko et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
The primary target of 3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is carboxyl groups present in proteins and other biomolecules . It acts as a carboxyl activating agent, enabling the coupling of primary amines to yield amide bonds .
Mode of Action
this compound interacts with its targets by creating an activated ester leaving group. The carbonyl of the acid attacks the carbodiimide of the compound, followed by a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
The action of this compound affects the peptide synthesis pathway . It plays a vital role in the formation of amide bonds, which are crucial for peptide synthesis . Additionally, it can activate phosphate groups to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known to be water-soluble , which could influence its absorption and distribution in the body. More research would be needed to fully outline its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of amide bonds in peptide synthesis and the activation of phosphate groups . It is also used in the preparation of antibodies like immunoconjugates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is typically employed in the pH range of 4.0-6.0 . It is also sensitive to moisture and incompatible with strong acids and strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
3-[3-(Dimethylamino)propyl]-1,1-dimethylurea;hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It is typically employed in the pH range of 4.0-6.0 . It is generally used to couple primary amines to yield amide bonds . The compound is also used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It influences cell function by modifying proteins and other biomolecules . It plays a vital role in the immobilization of large biomolecules in association with N-hydroxysuccinimide .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of an O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond . This process involves the carbonyl of the acid attacking the carbodiimide of the compound, followed by a subsequent proton transfer .
Temporal Effects in Laboratory Settings
It is known that the compound is sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture .
Metabolic Pathways
The compound is known to play a role in peptide synthesis and the preparation of antibodies .
Properties
IUPAC Name |
3-[3-(dimethylamino)propyl]-1,1-dimethylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O.ClH/c1-10(2)7-5-6-9-8(12)11(3)4;/h5-7H2,1-4H3,(H,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCGLPAJOYJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)
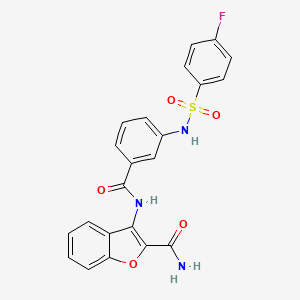
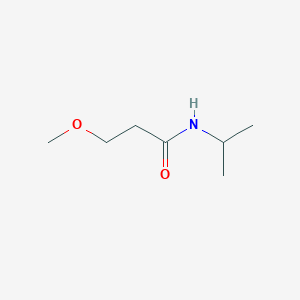
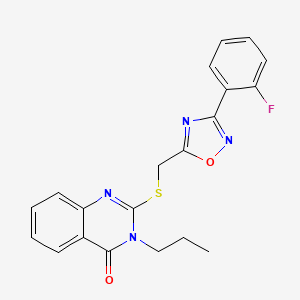
![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

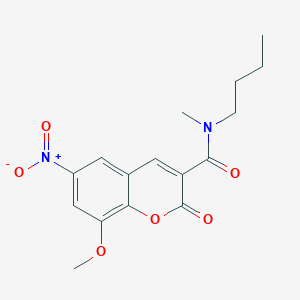
![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
